molecular formula C3H6N2O2 B14356109 Acetonitrile--nitromethane (1/1) CAS No. 93240-97-2

Acetonitrile--nitromethane (1/1)

Cat. No.: B14356109
CAS No.: 93240-97-2
M. Wt: 102.09 g/mol
InChI Key: NSGXIRUYPVAGGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetonitrile–nitromethane (1/1) is a binary solvent mixture composed of equal parts acetonitrile and nitromethane. This mixture is known for its ideal solvent properties, making it a valuable component in various chemical processes. Acetonitrile is a colorless liquid with a sweet, ether-like odor, while nitromethane is a colorless, oily liquid with a mild, fruity odor. Both compounds are polar and miscible with each other, resulting in a solvent mixture with unique physical and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of acetonitrile–nitromethane (1/1) involves simply mixing equal volumes of acetonitrile and nitromethane. This process does not require any special reaction conditions or catalysts, making it straightforward and efficient .

Industrial Production Methods

In industrial settings, acetonitrile and nitromethane are produced separately and then combined in the desired ratio. Acetonitrile is typically produced as a byproduct of acrylonitrile manufacture, while nitromethane is synthesized through the nitration of propane. The two solvents are then mixed in equal parts to create the acetonitrile–nitromethane (1/1) mixture .

Chemical Reactions Analysis

Types of Reactions

Acetonitrile–nitromethane (1/1) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Acetonitrile–nitromethane (1/1) is utilized in a wide range of scientific research applications:

Mechanism of Action

The unique properties of acetonitrile–nitromethane (1/1) arise from the weak interactions between the acetonitrile and nitromethane molecules. These interactions are primarily due to the antiparallel alignment of the dipoles of the two solvents. This alignment results in a mixture that behaves as an ideal solvent, with physical properties that can be predicted by the additivity rules of the pure components .

Comparison with Similar Compounds

Similar Compounds

    Acetone–acetonitrile: Another binary solvent mixture with similar polar properties.

    Methanol–acetonitrile: A mixture used in various analytical applications.

    Ethanol–acetonitrile: Commonly used in chromatography

Uniqueness

Acetonitrile–nitromethane (1/1) is unique due to its ideal solvent properties, which are not significantly perturbed by the interactions between the two components. This makes it particularly valuable in applications requiring precise solvent behavior .

Properties

CAS No.

93240-97-2

Molecular Formula

C3H6N2O2

Molecular Weight

102.09 g/mol

IUPAC Name

acetonitrile;nitromethane

InChI

InChI=1S/C2H3N.CH3NO2/c1-2-3;1-2(3)4/h1H3;1H3

InChI Key

NSGXIRUYPVAGGQ-UHFFFAOYSA-N

Canonical SMILES

CC#N.C[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.